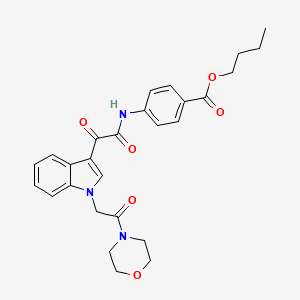

butyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a morpholino group, an indole group, and a benzoate ester group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The morpholino group would introduce a cyclic ether structure, the indole group would introduce a fused ring system with aromatic character, and the benzoate ester group would introduce additional oxygen functionality .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the morpholino, indole, and benzoate ester groups. For example, the morpholino group might participate in nucleophilic substitution reactions, the indole group might undergo electrophilic aromatic substitution, and the benzoate ester group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholino and benzoate ester groups could increase its polarity and potentially its solubility in polar solvents .Scientific Research Applications

Photovoltaic Applications

Co-sensitization with Near-IR Absorbing Cyanine Dye to Improve Photoelectric Conversion of Dye-Sensitized Solar Cells

This study explores the use of carboxylated cyanine dyes, which share a structural resemblance with the specified compound, in dye-sensitized solar cells (DSSCs). The research demonstrates that co-sensitization techniques, involving these dyes, can significantly enhance the photoelectric conversion efficiency of DSSCs. Such advancements offer promising routes for developing more efficient renewable energy sources (Wu et al., 2009).

Catalysis and Synthesis

Oxidative Cyclization of Amino Alcohols Catalyzed by a CpIr Complex

This paper details a novel catalytic system for synthesizing indole derivatives from amino alcohols, showcasing the utility of specific molecular structures in facilitating complex chemical transformations. The methodology presents a versatile approach for the efficient synthesis of indoles, a structure related to the query compound, highlighting the significance of catalytic systems in organic synthesis (Fujita et al., 2002).

Material Science and Photopolymerization

A Novel Water-Soluble Photoinitiator for the Acrylic Photopolymerization Type Resist System

This research introduces a water-soluble photoinitiator, which could be analogous in reactivity to components within the specified compound. The study focuses on its application in developing "environmentally friendly" and water-soluble photopolymerization resist systems. Such materials are crucial for advancements in coatings, adhesives, and photoresist technologies (Kojima et al., 1998).

Antimicrobial and Biodegradable Materials

Synthesis, Antimicrobial Evaluation, and Hemolytic Activity of 2-[[5-Alkyl/aralkyl Substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide Derivatives

This study delves into the synthesis and evaluation of 1,3,4-oxadiazole compounds, incorporating morpholinyl phenyl acetamide structures. The compounds demonstrated varying degrees of antimicrobial activity, underscoring the potential of structurally complex molecules in developing new antimicrobial agents (Gul et al., 2017).

Environmental Chemistry

Synthesis, Toxicity, Biodegradability, and Physicochemical Properties of 4-Benzyl-4-methylmorpholinium-based Ionic Liquids

Research on 4-benzyl-4-methylmorpholinium salts, related to the morpholine structure in the query compound, examines their synthesis, physicochemical properties, and environmental impact. The study highlights the moderate to low toxicity and potential for biodegradability of these ionic liquids, suggesting their suitability as eco-friendly solvents (Pernak et al., 2011).

properties

IUPAC Name |

butyl 4-[[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O6/c1-2-3-14-36-27(34)19-8-10-20(11-9-19)28-26(33)25(32)22-17-30(23-7-5-4-6-21(22)23)18-24(31)29-12-15-35-16-13-29/h4-11,17H,2-3,12-16,18H2,1H3,(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJKKBJCZGAXPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B2682501.png)

![3-(3,4-Dimethylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2682508.png)

![[2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/no-structure.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-fluorobenzyl)urea](/img/structure/B2682516.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2682518.png)